molecular formula C16H16N2O B15066042 2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one CAS No. 83800-95-7

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one

Cat. No.: B15066042
CAS No.: 83800-95-7
M. Wt: 252.31 g/mol
InChI Key: YJPGBNWVIDVAHH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological and chemical properties.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenylhydrazine
  • 2,5-Dimethylphenethylhydrazine
  • 2,5-Dimethylphenol

Uniqueness

2-(2,5-Dimethylphenyl)-2,3-dihydroquinazolin-4(1h)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

83800-95-7

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C16H16N2O/c1-10-7-8-11(2)13(9-10)15-17-14-6-4-3-5-12(14)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19)

InChI Key

YJPGBNWVIDVAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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